2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that combines the structural features of indole and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative is synthesized by reacting 5-benzyloxyindole with an appropriate acylating agent under controlled conditions.
Coupling with Trimethoxyphenyl Acetamide: The indole derivative is then coupled with 3,4,5-trimethoxyphenyl acetamide using a coupling reagent such as 1-hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) to form the final product.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the benzyloxy group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, leading to microtubule destabilization. This disrupts the microtubule dynamics necessary for cell division, resulting in mitotic arrest and apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4,5-trimethoxyphenyl)acrylic acid amide derivatives: These compounds share the trimethoxyphenyl moiety and have been studied for their anticonvulsant and sedative properties.
3,4,5-Trimethoxycinnamyl alcohol: This compound also contains the trimethoxyphenyl group and exhibits antimicrobial and cytotoxic activities.
Uniqueness
2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its combination of the indole and trimethoxyphenyl groups, which confer distinct biological activities. Its ability to bind to the colchicine binding site on tubulin and induce apoptosis in cancer cells sets it apart from other similar compounds.
Properties
Molecular Formula |
C26H26N2O5 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-(5-phenylmethoxyindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H26N2O5/c1-30-23-14-20(15-24(31-2)26(23)32-3)27-25(29)16-28-12-11-19-13-21(9-10-22(19)28)33-17-18-7-5-4-6-8-18/h4-15H,16-17H2,1-3H3,(H,27,29) |
InChI Key |
STNKLCXGWZOXPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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